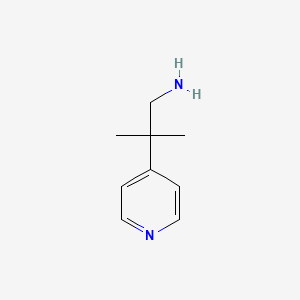

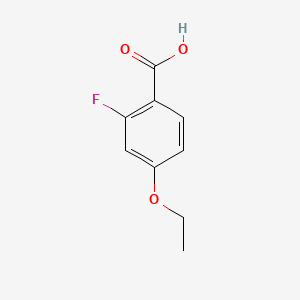

![molecular formula C17H17FO2 B1320373 4'-(叔丁基)-3-氟-[1,1'-联苯]-4-羧酸 CAS No. 926236-47-7](/img/structure/B1320373.png)

4'-(叔丁基)-3-氟-[1,1'-联苯]-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

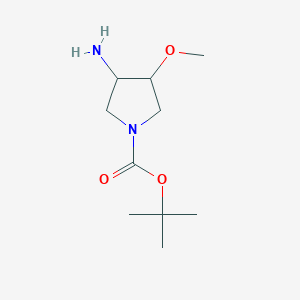

The compound "4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid" is a fluorinated biphenyl derivative with a tert-butyl group and a carboxylic acid function. The presence of the fluorine atom and the tert-butyl group can significantly influence the compound's physical and chemical properties, making it potentially useful in various applications, including drug discovery and material science .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be achieved using fluorinating agents such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which has been shown to have high thermal stability and resistance to hydrolysis. This agent can effectively convert carboxylic groups to CF3 groups, which could be a relevant step in the synthesis of the target compound . Additionally, the tert-butyl group can be introduced through reactions with tert-butyl alcohol derivatives, which have been used as protecting groups in fluorous synthesis .

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl derivatives can be influenced by the substituents on the aromatic rings. For instance, the crystal structures of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid show how hydrogen bonding and pseudo-symmetry can affect the packing in the solid state . Similarly, the tert-butyl group can induce steric effects that may influence the overall molecular conformation, as seen in the structure of (4-tert-butylphenyl)acetic acid, where the carboxylic acid group is almost perpendicular to the benzene ring .

Chemical Reactions Analysis

The reactivity of the tert-butyl group in carboxylic acid derivatives can be explored through the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates, which can be transformed into various substituted products . The tert-butyl group can also be involved in the synthesis of oxadiazole derivatives, as demonstrated in the preparation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated biphenyl derivatives can be characterized using techniques such as gas-liquid chromatography and mass spectral analysis. For example, the tert-butyldimethylsilylated derivatives of carboxylic acids can be separated and quantified using chromatographic methods . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, can be analyzed using computational methods, as shown in the study of Methyl 4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-carboxylate . Additionally, the biological activity of tert-butyl carboxylate derivatives can be evaluated through antimicrobial and anthelmintic assays .

科学研究应用

Natural Neo Acids and Their Derivatives

Natural neo acids, such as 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid and their derivatives, have been identified in various natural sources including plants, algae, fungi, marine invertebrates, and microorganisms. These compounds exhibit a range of biological activities making them promising for future chemical preparations. Notably, they have been explored for their antioxidant properties, and potential as anticancer, antimicrobial, and antibacterial agents. Additionally, some synthetic compounds containing tertiary butyl groups have shown high biological activity. The application of these neo fatty acid derivatives extends to the cosmetic, agronomic, and pharmaceutical industries, highlighting their versatility and potential in scientific research applications (Dembitsky, 2006).

Synthetic Applications and Fluorinated Compounds

In synthetic chemistry, the structural features of 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid and related compounds have been leveraged to develop efficient synthetic routes. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, showcases the utility of fluorinated biphenyl compounds in pharmaceutical synthesis. The challenges and innovations in the synthesis of such intermediates reflect the ongoing research efforts to optimize and expand the applications of fluorinated aromatic compounds in drug development (Qiu et al., 2009).

Environmental and Ecotoxicological Studies

The environmental impact and ecotoxicology of fluorinated compounds, including those similar to 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid, have been subjects of extensive research. Studies on synthetic phenolic antioxidants, which share structural similarities with tert-butyl and fluorinated phenolic compounds, have revealed their occurrence in various environmental matrices. These compounds, due to their persistence, pose potential risks to human health and the environment. Research has focused on understanding their fate, human exposure pathways, and the toxicological implications of both parent compounds and their transformation products (Liu & Mabury, 2020).

Biocatalyst Inhibition and Fermentation Processes

The influence of carboxylic acids, including those structurally related to 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid, on biocatalysts and fermentation processes has been studied to enhance microbial production of biorenewable chemicals. Understanding the inhibitory effects of these compounds on microbes such as Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to increase microbial tolerance and improve industrial performance. Research has focused on identifying the mechanisms of inhibition, including effects on cell membrane integrity and internal pH, to inform metabolic engineering approaches (Jarboe et al., 2013).

安全和危害

属性

IUPAC Name |

4-(4-tert-butylphenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWMSADSMYLCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588073 |

Source

|

| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

926236-47-7 |

Source

|

| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

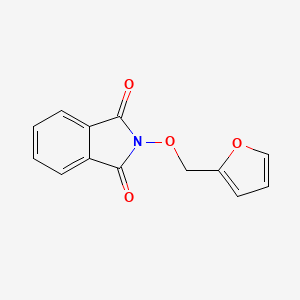

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)